molecular formula C13H15NO3 B026502 1-Cbz-4-Piperidone CAS No. 19099-93-5

1-Cbz-4-Piperidone

Cat. No.: B026502
CAS No.: 19099-93-5
M. Wt: 233.26 g/mol
InChI Key: VZOVOHRDLOYBJX-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Cbz-4-Piperidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

benzyl 4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOVOHRDLOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349198
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19099-93-5
Record name Benzyl 4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19099-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cbz-4-Piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Benzyl-4-piperidone (122.2 g, 0.645 mole) in 500 ml toluene was warmed to 45° C. Benzyl chloroformate (130 ml, 155 g, 0.915 mole) was added in a thin, steady stream, and the reaction mixture heated to reflux for 2 hours, cooled to ambient temperature, diluted with 250 ml H2O and stirred vigorously 0.5 hour. The organic layer was separated, washed 1×400 ml 6N HCl and then 1×100 ml saturated NaCl, dired (MgSO4), treated with activated carbon, and concentrated to an oil. The oil was distributed between 400 ml ethyl acetate and 400 ml of H2O containing 67.0 g NaHSO3, stirred 0.5 hour, and the aqueous layer separated, washed with 3 portions of ether, made basic with aqueous NaOH and extracted with fresh ether. The ether layer was dried and reevaporated to yield purified title product as an oil, 136.1 g.
Quantity
122.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 8-benzyloxycarbonyl 1,4-dioxa-8-azaspiro[4,5] decane (0.037 mol, 10 g) in tetrahydrofuran (150 mL) was added a solution of hydrochloric acid 5% (20 mL) dropwise at room temperature. The solution was stirred for 18 h (TLC control) and then evaporated under vacuum to small volume (20 mL) and neutralized with a saturated sodium bicarbonate solution. The aqueous solution was extracted with ethyl acetate (3×100 mL) and the organic layers were dried over sodium sulfate and finally evaporated under vacuum to give 1-benzyloxycarbonyl piperidin-4-one which was substantially pure and which was used in the next step without any purification (92% yield). 1H-NMR (CDCl3): 1.63 (m, 4H); 3.56 (m,4H); 5.09 (s, 2H); 7.28 (s, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 40 kg of N-benzyloxycarbonyl) succinimide and 26 kg (175 mol) of 4-piperidone hydrochloride hydrate in 38.8 kg of water and 88 kg of tetrahydrofuran is stirred at about 15° C. until dissolution is complete (˜15 minutes). N-methylmorpholine (22.8 kg) is added to the agitated mixture (exothermic) while maintaining the temperature at or below 20° C. The reaction mixture is agitated at about 20° C. for 2.5 hours, at which point HPLC indicates complete reaction. The mixture is diluted with 115.2 kg of methyl tert-butyl ether and 38.8 kg of water and is agitated at about 20° C. for 5 minutes. Agitation is stopped, the layers are allowed to separate, and the aqueous (lower) layer is removed and discarded. The organic layer is washed twice with 129.6 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] phase). The organic layer is washed with 5.2 kg of NaCl in 46.8 kg of water (agitate 5 minutes, separate phases, remove/discard aqueous [lower] layer). The organic layer is treated with 11.5 kg of MgSO4, with agitation for 1 hour, then the mixture is filtered. The reactor is rinsed with 8 kg of methyl tert-butyl ether (filtered, combined with main filtrate; total filtrate water content: 0.52%). The filtrate volume is reduced by half via distillation at reduced pressure at 30° C. Vacuum is broken to nitrogen and the residue is cooled to 20° C. (pot residue water content: 0.43%). The residue is diluted with 57.6 kg of methyl tert-butyl ether, then mixture volume is reduced again by half via distillation under vacuum at 30° C. Vacuum is released to nitrogen and the mixture is cooled to 20° C. (pot residue water content: 0.25%). This is repeated 5 additional times. The final pot residue is diluted with 28.8 kg of methyl tert-butyl ether and mixed for 5 minutes, then assayed for water content and content of 1-phenylmethoxycarbonyl-4-piperidone (water: 0.05%; wt/wt assay 1-phenylmethoxycarbonyl-4-piperidone: 22.66 wt%, 35.36 kg, 155 mole, 88.6% yield.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step One
Name
Quantity
38.8 kg
Type
solvent
Reaction Step One
Quantity
22.8 kg
Type
reactant
Reaction Step Two
Quantity
115.2 kg
Type
solvent
Reaction Step Three
Name
Quantity
38.8 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of 4-piperidone hydrochloride (79.0 g) in THF and water (4: 1,75 ml), was added 4N NaOH (105 ml) solution followed by benzyl chloroformate (66 ml) at 0° C. The resulting mixture was stirred at the same temperature for 1 h. At the end of this time, the mixture was extracted with ethyl acetate and dried over anhydrous sodium sulphate. The solvent was removed by distillation under reduced pressure to give 135 g (99.5%) of the title compound as a dark thick liquid.
Name
4-piperidone hydrochloride
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Yield
99.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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